Tribromoethyl acetate

Catalog No.
S1930005
CAS No.
599-99-5
M.F
C4H5Br3O2
M. Wt
324.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tribromoethyl acetate

CAS Number

599-99-5

Product Name

Tribromoethyl acetate

IUPAC Name

ethyl 2,2,2-tribromoacetate

Molecular Formula

C4H5Br3O2

Molecular Weight

324.79 g/mol

InChI

InChI=1S/C4H5Br3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3

InChI Key

ZZUKBDJWZXVOQG-UHFFFAOYSA-N

SMILES

CC(=O)OCC(Br)(Br)Br

Canonical SMILES

CCOC(=O)C(Br)(Br)Br

Ethyl tribromoacetate is a natural product found in Asparagopsis armata with data available.

Tribromoethyl acetate (chemically accurate as ethyl tribromoacetate, CAS 599-99-5) is a highly halogenated ester utilized as an advanced electrophilic brominating agent, a radical precursor, and a specialized building block in organic synthesis[1]. Characterized by a dense tribromomethyl group, this colorless to pale yellow liquid provides excellent solubility in organic solvents and is highly processable in standard reactor setups [2]. In industrial and laboratory procurement, it is primarily selected over conventional brominating agents to facilitate mild, neutral-condition Appel-type halogenations, stereoselective Wittig olefinations, and targeted photocatalytic C(sp3)-H functionalizations [1]. Its distinct redox profile and liquid state make it a critical reagent for scaling up the synthesis of acid-sensitive pharmaceutical intermediates and specialized acrylic polymers [2].

Substituting tribromoethyl acetate with generic brominating agents such as carbon tetrabromide (CBr4) or N-bromosuccinimide (NBS) frequently leads to compromised yields, harsher reaction conditions, and incompatible redox profiles[1]. In Appel-type alcohol brominations, CBr4 often requires elevated temperatures and generates acidic byproducts that degrade sensitive functional groups, whereas tribromoethyl acetate operates efficiently at room temperature under strictly neutral conditions [1]. Furthermore, in advanced photocatalytic C(sp3)-H functionalization, generic radical sources fail to match the specific reduction potential required to quench excited-state catalysts; tribromoethyl acetate’s exact redox profile (Ep = -0.78 V vs. SCE) is uniquely capable of driving the necessary exergonic electron transfer, making it non-interchangeable for late-stage functionalization workflows [2].

Superior Reactivity in Mild, Neutral Alcohol Bromination

In the conversion of alcohols to alkyl bromides, the reagent system utilizing tribromoethyl acetate and triphenylphosphine (PPh3) demonstrates significantly higher reactivity and substrate compatibility compared to the classic CBr4/PPh3 system [1]. Quantitative studies indicate that tribromoethyl acetate facilitates the smooth conversion of primary, secondary, benzylic, and allylic alcohols in high yields (67-82%) at room temperature within short reaction times [1]. Unlike CBr4, which can generate degradative byproducts, the strictly neutral conditions maintained by tribromoethyl acetate prevent the decomposition of acid-sensitive substrates [1].

Evidence DimensionReaction efficiency and substrate compatibility
Target Compound Data67-82% yield at room temperature under strictly neutral conditions
Comparator Or BaselineCarbon tetrabromide (CBr4)
Quantified DifferenceFaster reaction times and elimination of acid-induced substrate degradation
ConditionsPPh3, dichloromethane, room temperature

Procurement of this compound allows for the scale-up of bromination reactions on delicate, highly functionalized intermediates without yield-destroying side reactions.

Optimal Reduction Potential for Photocatalytic C(sp3)-H Bromination

In light-induced Pd(II)-catalyzed C(sp3)-H bond functionalization, the choice of halogenating agent is strictly dictated by its reduction potential [1]. Tribromoethyl acetate exhibits a specific reduction potential of Ep = -0.78 V vs. SCE, making it the most efficient brominating reagent for quenching the excited state of the palladacycle [1]. When compared to standard radical brominating agents, tribromoethyl acetate uniquely enabled the required exergonic electron transfer, leading to successful and high-yielding (up to 84%) late-stage functionalization of complex biological molecules without epimerization at the α-C-H bond[1].

Evidence DimensionReagent efficiency in photocatalytic bromination
Target Compound DataEp = -0.78 V vs. SCE, enabling 84% yield in late-stage bromination
Comparator Or BaselineStandard brominating agents (e.g., NBS)
Quantified DifferenceIdentified as the most efficient brominating reagent for this specific Pd(II) photoexcited system
ConditionsPhotoexcited Pd(II) catalysis, blue light irradiation

For advanced pharmaceutical synthesis, selecting a reagent with the exact redox profile is mandatory to achieve catalytic turnover in late-stage functionalization.

High Stereoselectivity in One-Pot Wittig Olefinations

The synthesis of α-bromoacrylates is a critical step in producing functionalized polymers and pharmaceutical intermediates. When utilized in a one-pot Wittig reaction with triphenylphosphine and various aldehydes, tribromoethyl acetate provides optimized conditions for generating α-bromoacrylates with high stereoselectivity and excellent yields [1]. Standard mono- or di-halo ester Wittig reagents often struggle with mixed stereochemical outcomes or lower reactivity, making tribromoethyl acetate the preferred precursor for ensuring reproducible geometric purity in these specific unsaturated esters [1].

Evidence DimensionStereoselectivity and yield in Wittig reactions
Target Compound DataHigh Z/E selectivity and high yields in one-pot procedures
Comparator Or BaselineStandard mono/di-halo ester Wittig reagents
Quantified DifferenceSuperior stereocontrol and simplified one-pot processability
ConditionsPPh3, aldehyde, optimized Wittig conditions

Ensures reproducible, high-purity geometric isomers for downstream polymerization or active pharmaceutical ingredient (API) synthesis.

Mild Bromination of Acid-Sensitive APIs

Tribromoethyl acetate is the reagent of choice for the Appel-type conversion of complex, highly functionalized alcohols to bromides. It is specifically selected when traditional reagents like CBr4 cause acid-induced degradation of sensitive functional groups during pharmaceutical scale-up [1].

Late-Stage Photocatalytic Functionalization

In advanced drug discovery workflows requiring targeted C(sp3)-H bromination, this compound is utilized for its specific reduction potential (Ep = -0.78 V vs. SCE). It works synergistically with Pd(II) photocatalysts to enable high-yielding late-stage functionalization without epimerization [2].

Precursor for Functionalized Acrylic Polymers

As a highly selective Wittig reagent, tribromoethyl acetate is employed in one-pot procedures to synthesize α-bromoacrylates. These stereochemically pure unsaturated esters are essential monomers for the production of specialized acrylic polymers and advanced materials [3].

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

323.78192 g/mol

Monoisotopic Mass

321.78397 g/mol

Heavy Atom Count

9

Wikipedia

2,2,2-Tribromoethyl acetate

Dates

Last modified: 08-16-2023

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